Alloxan monohydrate

Description

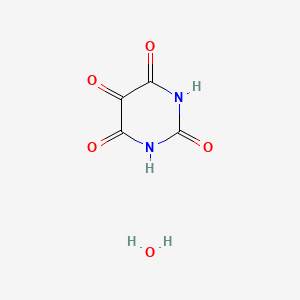

Alloxan monohydrate (C₄H₂N₂O₄·H₂O) is a pyrimidine derivative and a well-characterized diabetogenic agent used extensively in biomedical research to induce type 1 diabetes mellitus (T1DM) in animal models. Its structure comprises a tetraoxypyrimidine core, enabling selective interaction with pancreatic β-cells via glucose transporters (GLUT2), where it generates reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals . This oxidative stress disrupts cellular redox balance, leading to β-cell apoptosis and subsequent hyperglycemia .

This compound is administered intravenously or intraperitoneally at doses ranging from 50–200 mg/kg in rodents, with species-specific variations in sensitivity . For instance, mice exhibit β-cell degeneration at 50 mg/kg, while rabbits require 75–110 mg/kg to achieve similar effects . Its rapid degradation in aqueous solutions necessitates immediate use post-preparation . Despite its toxicity, alloxan remains a cost-effective alternative to streptozotocin (STZ) for diabetes induction .

Properties

IUPAC Name |

1,3-diazinane-2,4,5,6-tetrone;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4.H2O/c7-1-2(8)5-4(10)6-3(1)9;/h(H2,5,6,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXMTJRUNLATRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=O)NC1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074859 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Alloxan monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2244-11-3 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Synthesis Protocol

The foundational synthesis involves dissolving anhydrous alloxan in deionized water at controlled temperatures (20–25°C) to achieve a 10% (w/v) solution. Hydration occurs spontaneously, forming the monohydrate variant. However, this process is exothermic, necessitating cooling to prevent thermal degradation. Post-hydration, the solution is filtered through a 0.22 μm membrane to remove particulate matter, followed by lyophilization to recover crystalline alloxan monohydrate.

Stabilization via Reducing Sugars

A breakthrough in stabilization emerged with the incorporation of reducing sugars, which mitigate oxidative degradation. The patent US4292312A details a method where levulose (fructose), glucose, or lactose is added at 5–25 times the weight of alloxan. For a standard formulation:

| Component | Concentration (mg/mL) |

|---|---|

| Anhydrous alloxan | 10 |

| Levulose | 150 |

| Physiological serum | q.s. to 1 mL |

This formulation prevents the characteristic pink discoloration caused by alloxan degradation products, as demonstrated by ammonia challenge tests. The sugar acts as a competitive reducing agent, preferentially reacting with dissolved oxygen and free radicals before they attack alloxan. Levulose outperforms glucose and lactose due to its higher solubility (375 g/L vs. 91 g/L for glucose at 20°C), enabling higher concentrations without precipitation.

Sterilization Methods

Sterilization presents a critical juncture where improper techniques degrade the compound. Two validated approaches exist:

- Tyndallization : Ampules containing the alloxan-sugar solution are heated at 60–70°C for 1 hour daily over three consecutive days. This fractional sterilization avoids the 120°C autoclave temperatures that cause sugar caramelization and alloxan decomposition.

- Membrane Filtration : Using 0.1 μm pore-size filters under laminar flow conditions achieves sterility without thermal exposure. This method preserves >98% alloxan integrity compared to 82% retention after tyndallization.

Structural Dynamics in Solution

Solvent-Dependent Hydration

Nuclear magnetic resonance (NMR) studies reveal that this compound exists in equilibrium between its planar tetraketo form and the C5 gem-diol (5,5'-dihydroxybarbituric acid) in liquid phases. In protic solvents like water, the gem-diol predominates (≥95% population), while aprotic dimethyl sulfoxide (DMSO) sustains a 65:35 equilibrium favoring the tetraketo form. This structural duality impacts biological activity, as the gem-diol exhibits reduced β-cell toxicity compared to the reactive tetraketo conformation.

Temperature Sensitivity

Differential scanning calorimetry shows two endothermic peaks for this compound:

- 98°C: Loss of crystalline water

- 254°C: Decomposition into parabanic acid and CO₂

Storage above 40°C accelerates decomposition, with a 12% loss in potency observed after 30 days at 40°C versus 3% at 4°C.

Preparation for Biomedical Applications

Injectable Formulations

For diabetes induction in murine models, a standardized protocol involves:

- Dissolving 186.9 mg/kg this compound in ice-cold physiological saline (0.9% NaCl)

- Adjusting pH to 7.4 with 0.1M NaOH

- Administering intraperitoneally within 10 minutes of preparation to prevent hydrolysis

This protocol yields 72–85% diabetes incidence in Swiss albino mice, with hyperglycemia (>200 mg/dL) manifesting within 48 hours.

Lyophilized Powders

Long-term storage requires lyophilization with cryoprotectants:

- Matrix Composition : 5% (w/v) mannitol, 1% (w/v) glycine

- Process Parameters :

- Freezing: -50°C for 4 hours

- Primary drying: -30°C at 0.1 mBar for 24 hours

- Secondary drying: 25°C at 0.01 mBar for 6 hours

Reconstitution with sterile water achieves 95% ± 3% recovery of active compound compared to 78% ± 5% for unprotected lyophilizates.

Analytical Validation

Spectroscopic Characterization

Stability-Indicating Assays

High-performance liquid chromatography (HPLC) methods employ:

- Column : C18, 5 μm, 250 × 4.6 mm

- Mobile phase : 10 mM KH₂PO₄ (pH 3.0)/acetonitrile (95:5)

- Detection : UV at 220 nm

This compound elutes at 6.8 minutes, with degradation products (alloxantin, parabanic acid) appearing at 4.2 and 9.1 minutes, respectively.

Challenges and Innovations

Oxygen Sensitivity

Even trace oxygen (≥0.5 ppm) accelerates decomposition. Recent advances employ argon sparging during solution preparation, reducing oxygen content to <0.1 ppm and extending shelf-life from 14 to 90 days at 4°C.

Alternative Stabilizers

While reducing sugars remain standard, experimental stabilizers show promise:

- Trehalose : At 20:1 (trehalose:alloxan ratio), enhances thermal stability up to 50°C

- Cyclodextrins : β-cyclodextrin forms inclusion complexes, protecting the C5 carbonyl from nucleophilic attack

Chemical Reactions Analysis

Alloxan undergoes several types of chemical reactions:

Oxidation: Alloxan can be oxidized to form various products, including alloxantin.

Reduction: Partial reduction of alloxan with hydrogen sulfide produces alloxantin.

Condensation: Alloxan can undergo condensation reactions, such as the formation of murexide from the reaction of alloxantin and gaseous ammonia.

Common reagents and conditions used in these reactions include nitric acid for oxidation and hydrogen sulfide for reduction. Major products formed from these reactions include alloxantin and murexide .

Scientific Research Applications

Induction of Diabetes Mellitus

Alloxan monohydrate is widely used to induce diabetes mellitus in experimental animal models, particularly in rats and mice. The compound selectively destroys insulin-producing beta cells in the pancreas, leading to hyperglycemia that mimics Type 1 diabetes.

Dosage and Administration

- Common Dosage : The typical dosage for inducing diabetes varies between 150 mg/kg to 200 mg/kg when administered intraperitoneally.

- Procedure : Animals are fasted overnight before administration, followed by monitoring blood glucose levels to confirm the induction of diabetes.

Research on Antidiabetic Agents

Alloxan-induced diabetic models are instrumental in evaluating the efficacy of new antidiabetic drugs and natural extracts. Researchers utilize these models to assess how well potential treatments can lower blood glucose levels.

Case Studies

- In a study evaluating the antihyperglycemic effects of L. edulis, alloxan was used to induce diabetes in rats, demonstrating significant blood glucose reduction upon treatment with the extract .

- Another study tested an ethanolic extract of Momordica charantia on alloxan-induced diabetic mice, showing a marked decrease in fasting blood glucose levels after treatment .

Mechanistic Studies

Alloxan is not only used for inducing diabetes but also for understanding the underlying mechanisms of diabetic complications. It helps in studying oxidative stress and inflammatory responses associated with diabetes.

Oxidative Stress Research

Research indicates that alloxan induces oxidative stress through the generation of reactive oxygen species (ROS). This aspect is critical for understanding diabetic complications such as nephropathy and retinopathy.

| Parameter | Control Group | Alloxan Group |

|---|---|---|

| SOD (U/mL) | 15 ± 1 | 5 ± 0.5 |

| GSH (μmol/L) | 12 ± 0.8 | 3 ± 0.2 |

| MDA (nmol/mL) | 0.5 ± 0.1 | 2.5 ± 0.3 |

Development of Novel Therapeutics

The alloxan model has facilitated the development of novel therapeutic agents aimed at mitigating the effects of diabetes and its complications.

Innovative Treatment Approaches

- A study demonstrated that butin could enhance glucose metabolism and promote insulin secretion in alloxan-induced diabetic rats, showcasing its protective effects against oxidative stress .

- Another research effort focused on using salicylate-based anti-inflammatory drugs to inhibit early lesions associated with diabetic retinopathy in alloxan-induced diabetic animals .

Limitations and Considerations

While this compound is a valuable tool for diabetes research, it has limitations:

- Stability Issues : Alloxan's stability can be compromised during storage, affecting its efficacy.

- Variability in Response : Different animal strains may exhibit varying responses to alloxan administration, necessitating careful consideration when designing experiments.

Mechanism of Action

Alloxan exerts its effects through the generation of reactive oxygen species (ROS) in a cyclic reaction with its reduction product, dialuric acid . The beta cell toxic action of alloxan is initiated by free radicals formed in this redox reaction, leading to the destruction of insulin-producing β-cells in the pancreas . This mechanism is utilized in research to induce diabetes in experimental animals .

Comparison with Similar Compounds

Alloxan Monohydrate vs. Streptozotocin (STZ)

Key Findings :

This compound vs. Ninhydrin

Key Findings :

This compound vs. N-Alkylalloxans

Key Findings :

This compound vs. 6-Hydroxydopamine

| Parameter | This compound | 6-Hydroxydopamine |

|---|---|---|

| Target Cells | Pancreatic β-cells | Catecholaminergic neurons |

| Mechanism | ROS generation, mitochondrial dysfunction | ROS generation, norepinephrine depletion |

| Applications | Diabetes models | Neurodegeneration studies (e.g., Parkinson’s) |

Key Findings :

- Both compounds share ROS-dependent cytotoxicity but differ in target tissues .

- Ethanol protects against alloxan by scavenging hydroxyl radicals, a mechanism applicable to 6-hydroxydopamine neurotoxicity .

Research Findings and Implications

- Dose Optimization: this compound at 120–150 mg/kg in rats and 200 mg/kg in mice balances efficacy and mortality . Higher doses (>400 mg/kg) cause 100% mortality in mice .

- Antioxidant Protection: Ethanol (4 g/kg) and plant extracts (e.g., Cynara scolymus) mitigate alloxan toxicity via ROS scavenging .

- Species Variability : Rabbits require lower doses (75–110 mg/kg) due to heightened sensitivity, whereas rats tolerate up to 160 mg/kg .

Biological Activity

Alloxan monohydrate is a potent compound widely used in scientific research, particularly in the study of diabetes mellitus. It serves as a model for inducing diabetes in laboratory animals, primarily due to its selective toxicity towards pancreatic beta cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, and implications for diabetes research.

Alloxan induces diabetes primarily through the following mechanisms:

- Selective Toxicity : Alloxan is preferentially taken up by pancreatic beta cells via the GLUT2 glucose transporter. Once inside the cells, it generates reactive oxygen species (ROS) through a cyclic redox reaction involving its reduction product, dialuric acid. This process leads to oxidative stress and ultimately results in beta-cell apoptosis .

- Inhibition of Insulin Secretion : Alloxan inhibits glucose-induced insulin secretion by targeting glucokinase, a key enzyme in glucose metabolism within beta cells. This inhibition disrupts insulin production and contributes to hyperglycemia .

- Induction of Oxidative Stress : The generation of ROS leads to cellular damage, exacerbating the loss of insulin-producing cells and further impairing glucose homeostasis .

Biological Effects

The administration of this compound has been extensively studied in various animal models. Here are some notable findings:

- Diabetes Induction : A common dosage for inducing diabetes in rats is 150-200 mg/kg body weight via intraperitoneal injection. This results in significant hyperglycemia, with blood glucose levels often exceeding 250 mg/dL within 48 hours post-injection .

- Histopathological Changes : Alloxan treatment leads to histological alterations in pancreatic tissues, including depletion of islets and necrosis of beta cells. Immunohistochemical analyses reveal reduced insulin-positive cells post-alloxan treatment, indicating impaired insulin production .

Table 1: Summary of Key Studies on this compound

Implications for Diabetes Research

This compound serves as an invaluable tool for studying the pathophysiology of diabetes and evaluating potential therapeutic agents. Its ability to induce a state resembling type 1 diabetes allows researchers to investigate:

- Antioxidant Therapies : Studies have shown that compounds with antioxidant properties can mitigate the oxidative stress induced by alloxan, thereby protecting pancreatic beta cells from damage .

- Novel Antidiabetic Agents : The alloxan-induced diabetic model is frequently used to assess the efficacy of new antihyperglycemic drugs, providing insights into their mechanisms and potential clinical applications .

Q & A

Basic Research Questions

Q. How should researchers design an experiment to induce diabetes in rodents using alloxan monohydrate?

- Methodology :

- Fast animals for 12–16 hours prior to injection to enhance susceptibility .

- Prepare a fresh solution of this compound (dissolved in normal saline or 0.9% NaCl) to avoid degradation .

- Administer a single intraperitoneal (IP) dose:

- Rats : 120–150 mg/kg .

- Mice : 140–180 mg/kg .

- Monitor blood glucose 48–72 hours post-injection. Confirm diabetes with fasting glucose levels >200 mg/dL (≥11.1 mmol/L) .

- Key Considerations : Use age-matched controls and validate induction success rates (typically 60–80%) .

Q. What molecular mechanisms underlie this compound’s β-cell cytotoxicity?

- Mechanisms :

- ROS Generation : Alloxan undergoes redox cycling, producing reactive oxygen species (ROS) like hydrogen peroxide, which damage β-cell DNA .

- Calcium Dysregulation : Disrupts intracellular Ca²⁺ homeostasis, triggering apoptosis .

- SH Group Oxidation : Inactivates glucokinase by oxidizing sulfhydryl (-SH) groups, impairing glucose sensing .

- Experimental Validation : Use antioxidants (e.g., N-acetylcysteine) to mitigate β-cell damage .

Q. How can researchers confirm successful diabetes induction post-alloxan administration?

- Protocol :

- Measure fasting blood glucose 48–72 hours post-injection using glucometers or enzymatic assays .

- Thresholds for diabetes:

- Rats : >280 mg/dL .

- Mice : >200 mg/dL .

- Secondary Markers : Assess insulin levels (ELISA) or pancreatic histology (hematoxylin-eosin staining) for β-cell necrosis .

Advanced Research Questions

Q. How does this compound alter lipid metabolism in diabetic models?

- Findings :

- Alloxan increases total cholesterol (TC), triglycerides (TGs), and LDL while reducing HDL in rats (Table 4, ).

- Mechanisms include impaired insulin signaling in hepatic lipid synthesis and peripheral lipolysis .

- Methodology : Use enzymatic kits (e.g., CHOD-PAP for cholesterol) and compare treated vs. untreated groups .

Q. What strategies address variability in diabetes induction efficacy across studies?

- Factors Influencing Variability :

- Species/Strain Differences : Wistar rats require higher doses (150 mg/kg) than Sprague-Dawley rats (120 mg/kg) .

- Fasting Duration : Prolonged fasting (>12 hours) enhances β-cell uptake of alloxan via GLUT2 transporters .

- Optimization : Pre-test dose-response curves and adjust based on strain-specific susceptibility .

Q. How do this compound and streptozotocin compare as diabetogenic agents?

- Comparative Analysis :

- Alloxan : Targets β-cells via ROS; shorter half-life; transient hypoglycemia precedes hyperglycemia .

- Streptozotocin : Alkylates DNA; longer-lasting hyperglycemia; higher specificity for β-cells .

- Model Selection : Use alloxan for acute studies and streptozotocin for chronic hyperglycemia models .

Q. What molecular techniques quantify β-cell damage post-alloxan exposure?

- Methods :

- ROS Detection : DCFDA fluorescence assay in pancreatic islets .

- Apoptosis Markers : TUNEL staining or caspase-3 activation assays .

- Insulin Secretion : Glucose-stimulated insulin secretion (GSIS) in isolated islets .

Q. Why does alloxan cause transient hypoglycemia before hyperglycemia?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.